methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl hydrazine hydrochloride with appropriate starting materials under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as flow chemistry, where reagents are continuously flowed through a reactor, can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide: Shares a similar trifluoromethyl group but differs in the overall structure.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Another compound with trifluoromethyl groups, used in different applications.
Uniqueness
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is unique due to its specific imidazole structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-10(12(19)20-2)18-11(17-7)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
InChI Key |
IPSISXUKTDYAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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